molecular formula C17H12ClN3S B5325359 3-(3-chlorophenyl)-2-methyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine

3-(3-chlorophenyl)-2-methyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5325359
M. Wt: 325.8 g/mol
InChI Key: BENZGIUPNDUICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-2-methyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative and has been studied extensively for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-methyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes and proteins, which are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, antibacterial, and antifungal properties. Additionally, it has also been studied for its potential anticancer properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(3-chlorophenyl)-2-methyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its ability to inhibit certain enzymes and proteins, which makes it a potential candidate for drug discovery. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 3-(3-chlorophenyl)-2-methyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine. Some of the potential areas of research include:
1. Further studies on the mechanism of action of this compound to better understand its biological and pharmacological properties.
2. Developing new synthetic methods for the preparation of this compound to improve its yield and purity.
3. Investigating the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and bacterial infections.
4. Studying the structure-activity relationship of this compound to develop more potent and selective inhibitors.
5. Exploring the potential use of this compound as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. This compound has several potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. Further research is needed to fully understand the biological and pharmacological properties of this compound and its potential applications.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-2-methyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3-chlorobenzaldehyde, 2-methyl-3-thiophenecarboxaldehyde, and 4-aminoantipyrine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-(3-chlorophenyl)-2-methyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. Some of the significant areas of research include medicinal chemistry, drug discovery, and cancer research.

properties

IUPAC Name

3-(3-chlorophenyl)-2-methyl-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3S/c1-11-16(12-3-2-4-14(18)9-12)17-19-7-5-15(21(17)20-11)13-6-8-22-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENZGIUPNDUICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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